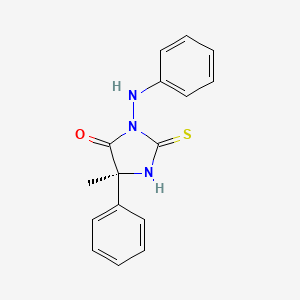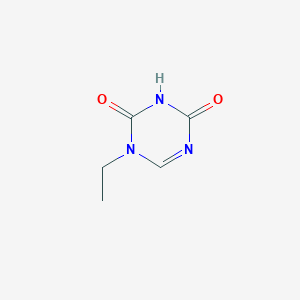
(S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one: is a complex organic compound with a unique structure that includes an anilino group, a methyl group, a phenyl group, and a sulfanylideneimidazolidinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Anilino Group: Aniline is introduced through a nucleophilic substitution reaction.
Addition of the Methyl and Phenyl Groups: These groups are added via alkylation and arylation reactions, respectively.
Formation of the Sulfanylidene Group: This is achieved through the reaction of the imidazolidinone derivative with a sulfur-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone ring or the sulfanylidene group, resulting in the formation of reduced derivatives.
Substitution: The anilino and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced imidazolidinone derivatives.
Substitution Products: Halogenated or nitrated derivatives of the anilino and phenyl groups.
Wissenschaftliche Forschungsanwendungen
(S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfanylidene group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5S)-3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione
- (5S)-3-Anilino-5-(4-methoxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione
Uniqueness
- The presence of the sulfanylidene group in (S)-5-Methyl-5-phenyl-3-(phenylamino)-2-thioxoimidazolidin-4-one distinguishes it from other similar compounds, providing unique chemical reactivity and biological activity.
- The specific arrangement of the anilino, methyl, and phenyl groups contributes to its distinct pharmacological profile and potential applications.
Eigenschaften
CAS-Nummer |
161326-40-5 |
|---|---|
Molekularformel |
C16H15N3OS |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
(5S)-3-anilino-5-methyl-5-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-16(12-8-4-2-5-9-12)14(20)19(15(21)17-16)18-13-10-6-3-7-11-13/h2-11,18H,1H3,(H,17,21)/t16-/m0/s1 |
InChI-Schlüssel |
YCYPMUPLPVCBED-INIZCTEOSA-N |
Isomerische SMILES |
C[C@@]1(C(=O)N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1(C(=O)N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 5-bromo-2-[(4-methoxyphenyl)methylamino]benzoate](/img/structure/B8650531.png)






![Methyl [2-methyl-4-(methylamino)phenoxy]acetate](/img/structure/B8650570.png)



![2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B8650608.png)
